Isocyanatoéthène

Vue d'ensemble

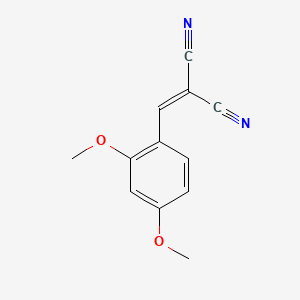

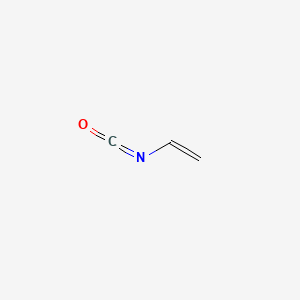

Description

Vinyl isocyanate is an organic compound with the molecular formula C₃H₃NO. It is characterized by the presence of both a vinyl group (ethenyl group) and an isocyanate group. The compound is known for its reactivity and is used in various chemical synthesis processes. Vinyl isocyanate is a colorless liquid with a pungent odor and is highly reactive due to the presence of the isocyanate functional group.

Applications De Recherche Scientifique

Vinyl isocyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of polyurethanes, which are used in coatings, foams, adhesives, and elastomers.

Mécanisme D'action

Target of Action

Isocyanatoethene, also known as Vinyl Isocyanate, is a compound primarily used as a raw material in organic synthesis

Mode of Action

It’s known that isocyanates, a group of compounds to which isocyanatoethene belongs, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reactivity is often utilized in the production of polyurethane materials .

Biochemical Pathways

It’s worth noting that isocyanates in general can affect various biochemical processes due to their reactivity with compounds containing active hydrogen atoms .

Result of Action

It’s known that isocyanates can cause sensitization and are harmful by inhalation and in contact with skin . They are also toxic if swallowed .

Action Environment

Isocyanatoethene is a highly reactive compound that can interact with various substances in its environment. It’s important to store Isocyanatoethene in a cool, dry, well-ventilated area away from heat sources and incompatible substances such as oxidizing agents, reducing agents, acids, bases, and food chemicals . Its reactivity and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .

Analyse Biochimique

Cellular Effects

Isocyanates, including Ethyl isocyanate, are thought to be the most common cause of occupational asthma . This suggests that Isocyanatoethene may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an isocyanate, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinyl isocyanate can be synthesized through several methods. One common method involves the reaction of vinyl amine with phosgene. The reaction proceeds as follows: [ \text{CH}_2=CHNH_2 + \text{COCl}_2 \rightarrow \text{CH}_2=CHNCO + 2 \text{HCl} ] This method requires careful handling of phosgene, a toxic and hazardous reagent.

Industrial Production Methods: In industrial settings, vinyl isocyanate is often produced using safer alternatives to phosgene. One such method involves the use of oxalyl chloride as a phosgene substitute. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: Vinyl isocyanate undergoes various types of chemical reactions, including:

Addition Reactions: Vinyl isocyanate can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Cycloaddition Reactions: It can participate in [4+1] cycloaddition reactions with electrophilic substrates to form heterocyclic compounds.

Polymerization Reactions: Vinyl isocyanate can polymerize to form polyurethanes, which are used in coatings, foams, and adhesives.

Common Reagents and Conditions:

Alcohols and Amines: React with vinyl isocyanate to form urethanes and ureas under mild conditions.

Catalysts: Catalysts such as tetrabutylammonium bromide can be used to facilitate reactions involving vinyl isocyanate.

Temperature: Reactions typically occur at moderate temperatures to ensure controlled reactivity.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Heterocyclic Compounds: Formed through cycloaddition reactions.

Comparaison Avec Des Composés Similaires

Vinyl isocyanate can be compared with other isocyanates such as:

Phenyl isocyanate: Unlike vinyl isocyanate, phenyl isocyanate contains a phenyl group, making it less reactive but more stable.

Methyl isocyanate: This compound is more volatile and toxic compared to vinyl isocyanate.

Ethyl isocyanate: Similar in reactivity to vinyl isocyanate but with different physical properties due to the ethyl group.

Uniqueness: Vinyl isocyanate is unique due to its combination of a vinyl group and an isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.

Propriétés

IUPAC Name |

isocyanatoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-4-3-5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARQUFORVQESFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189040 | |

| Record name | Vinyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-94-0 | |

| Record name | Vinyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vinyl isocyanate?

A1: Vinyl isocyanate has the molecular formula C3H3NO and a molecular weight of 69.06 g/mol.

Q2: What spectroscopic data is available for vinyl isocyanate?

A2: Researchers have extensively studied the rotational spectrum of vinyl isocyanate in the millimeter-wave region. [, ] This data allows for the identification and analysis of vinyl isocyanate in interstellar space. [, ] Infrared (IR) spectroscopy has also been used to characterize vinyl isocyanate, particularly after its formation from acryloylnitrenes. []

Q3: Is vinyl isocyanate compatible with any specific materials?

A3: Vinyl isocyanate's reactivity, particularly with nucleophiles, limits its material compatibility. While specific compatibility studies are limited, its use as a coupling agent in Kraft fiber-unsaturated polyester composites demonstrates its potential interaction with these materials. []

Q4: What is known about the stability of vinyl isocyanate?

A4: Vinyl isocyanate is a reactive molecule prone to polymerization and reactions with nucleophiles like alcohols and amines. [, ] Its stability is likely limited, especially under ambient conditions.

Q5: Have there been any computational studies on vinyl isocyanate?

A6: Yes, computational studies using methods like B3LYP, CCSD(T), and G4MP2 have been employed to investigate the conformational properties and energetics of vinyl isocyanate. [] These studies help predict its stability and reactivity.

Q6: How does modifying the structure of vinyl isocyanate affect its reactivity?

A7: While specific SAR studies are limited, research indicates that substituting the vinyl group with bulkier substituents like isopropenyl or β-styryl can impact its reactivity in copolymerization reactions. []

Q7: Are there any specific strategies for formulating vinyl isocyanate to improve its stability?

A7: Due to its high reactivity, formulating vinyl isocyanate for improved stability poses a challenge. Research mainly focuses on its generation in situ or its immediate use in subsequent reactions.

Q8: How does vinyl isocyanate react with enamines?

A10: Vinyl isocyanate reacts with enamines to yield N-vinyl carboxamides. Unlike their more substituted counterparts, these compounds do not easily cyclize to form 2-pyridones. []

Q9: Can you elaborate on the reaction of vinyl isocyanates with ynolates?

A11: Vinyl isocyanates engage in [4+2] cycloaddition reactions with ynolates, leading to the formation of 2-pyridones. This contrasts with the [2+2] cycloaddition observed between ynolates and simple isocyanates, which produce azetidine-2,4-diones. []

Q10: How is vinyl isocyanate used in the synthesis of 4-aminopyridones?

A12: Vinyl isocyanates react with 2-methylene dihydrobenzimidazole to afford highly substituted 4-aminopyridones. This efficient cyclization reaction provides a valuable method for preparing these heterocyclic compounds. []

Q11: Can vinyl isocyanate be used to synthesize penicillin analogs?

A13: Researchers have employed vinyl isocyanate to prepare vinylureidopenicillins by reacting it with 6-aminopenicillanic acid. These compounds showed potential as inhibitors of lactic acid production in the rumen of ruminants. []

Q12: How does vinyl isocyanate contribute to the synthesis of puromycin analogs?

A14: Vinyl isocyanate plays a key role in a concise synthetic route to puromycin analogs, specifically N6-bis-demethylpuromycin. Its commercial availability and reactivity contribute to the efficiency of this seven-step synthesis. []

Q13: Can you describe the role of vinyl isocyanate in preparing photorefractive materials?

A15: Vinyl isocyanate serves as a reactive monomer in the synthesis of high-Tg multifunctional photorefractive polymers. Copolymerizing it with N-substituted maleimides, followed by attaching hole-transporting carbazole units and nonlinear optical chromophores, yields materials with potential applications in optoelectronics. [, ]

Q14: How is vinyl isocyanate used in the synthesis of polyurethane nanocomposites?

A16: Functionalizing nano-size silica particles with vinyl isocyanate followed by UV curing enables the synthesis of polyurethane-silica nanocomposites. These composites exhibit improved mechanical and thermal properties due to the cross-linking provided by the modified silica. []

Q15: Has vinyl isocyanate been detected in interstellar space?

A17: While vinyl isocyanate remains undetected in interstellar space, scientists have conducted dedicated searches towards sources like Sgr B2(N). [, ] Despite its non-detection, these searches provide valuable information about the abundance ratios of related isocyanates. [, ]

Q16: Why is the potential detection of vinyl isocyanate in space significant?

A18: The detection of vinyl isocyanate would contribute significantly to our understanding of interstellar organic chemistry. It would offer insights into the formation pathways of complex organic molecules in space, building upon the discoveries of simpler isocyanates like methyl isocyanate. []

Q17: How is vinyl isocyanate typically prepared?

A19: A common method for preparing vinyl isocyanate involves the Curtius rearrangement of acryloyl azide. This rearrangement involves a thermal or photochemical decomposition of the azide, generating the isocyanate. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.